molecular formula C9H9ClO4S2 B14630153 2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate CAS No. 55475-86-0

2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate

Cat. No.: B14630153
CAS No.: 55475-86-0
M. Wt: 280.8 g/mol
InChI Key: PXYWUHHAPNOQRF-UHFFFAOYSA-M
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Description

2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodithiolium core with two methyl groups at the 2 and 5 positions, and it is paired with a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate typically involves the following steps:

    Formation of the Benzodithiolium Core: The initial step involves the cyclization of appropriate precursors to form the benzodithiolium ring. This can be achieved through the reaction of 2,5-dimethylthiophenol with sulfur and a suitable oxidizing agent.

    Ion Exchange: The final step involves the exchange of the counterion to perchlorate. This can be done by treating the intermediate compound with perchloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzodithiolium core to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the benzodithiolium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzodithiolium derivatives.

    Substitution: Various substituted benzodithiolium compounds.

Scientific Research Applications

2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1,3-benzothiazolium perchlorate
  • 2,5-Dimethyl-1,3-benzoxazolium perchlorate
  • 2,5-Dimethyl-1,3-benzimidazolium perchlorate

Uniqueness

2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate is unique due to its benzodithiolium core, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

55475-86-0

Molecular Formula

C9H9ClO4S2

Molecular Weight

280.8 g/mol

IUPAC Name

2,5-dimethyl-1,3-benzodithiol-1-ium;perchlorate

InChI

InChI=1S/C9H9S2.ClHO4/c1-6-3-4-8-9(5-6)11-7(2)10-8;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

PXYWUHHAPNOQRF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)[S+]=C(S2)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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